

Inter-laboratory comparison of (S)-3-Undecanol analysis

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Compound of Interest

Compound Name: 3-Undecanol, (S)-

Cat. No.: B15091109

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An Inter-laboratory comparison is a powerful tool for evaluating the proficiency of different laboratories and the reliability of analytical methods.^[1] By analyzing the same sample, participating laboratories can assess their performance against a consensus value and identify potential areas for improvement.^[1] This guide presents a summary of a hypothetical inter-laboratory comparison focused on the analysis of (S)-3-Undecanol, a chiral secondary alcohol. The objective is to provide a framework for researchers, scientists, and drug development professionals on the methodologies and expected variability in the quantification and chiral purity assessment of this compound.

Hypothetical Inter-laboratory Comparison Study Design

For this fictional study, a set of standardized samples containing a known concentration of (S)-3-Undecanol and a racemic mixture of 3-Undecanol were distributed to three participating laboratories. Each laboratory was instructed to perform quantitative analysis and determine the enantiomeric excess (% ee) using their in-house standard operating procedures.

Data Presentation

The quantitative results from the participating laboratories are summarized in the tables below. Table 1 presents the quantification of (S)-3-Undecanol, while Table 2 shows the determination of enantiomeric excess.

Table 1: Inter-laboratory Comparison of (S)-3-Undecanol Quantification

Laboratory	Analytical Method	Reported Concentration (mg/mL)	Mean (mg/mL)	Standard Deviation
Lab A	GC-FID	5.12, 5.08, 5.15	5.12	0.035
Lab B	GC-MS	5.05, 5.01, 5.09	5.05	0.040
Lab C	Chiral HPLC-UV	4.98, 5.02, 4.95	4.98	0.036
Consensus Mean	5.05			
Reference Value	5.00			

Table 2: Inter-laboratory Comparison of Enantiomeric Excess (% ee) Determination for (S)-3-Undecanol

Laboratory	Analytical Method	Reported % ee of (S)-enantiomer	Mean % ee	Standard Deviation
Lab A	Chiral GC-FID	98.2, 98.5, 98.3	98.3	0.15
Lab B	Chiral GC-MS	98.8, 98.6, 98.7	98.7	0.10
Lab C	Chiral HPLC-UV	97.9, 98.1, 98.0	98.0	0.10
Consensus Mean	98.3			
Reference Value	98.5			

Experimental Protocols

The following are detailed methodologies representative of those that would be used in such a comparison.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol (Lab A)

- Sample Preparation:
 - Accurately weigh approximately 50 mg of the (S)-3-Undecanol sample.
 - Dissolve in 10 mL of n-hexane to prepare a stock solution.
 - Prepare a series of calibration standards by serial dilution of a certified reference standard of (S)-3-Undecanol.
- GC-FID Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B GC system or equivalent.
 - Column: HP-5 (30 m x 0.25 mm i.d., 0.25 μ m film thickness) for quantification. For chiral analysis, a Chiraldex G-TA (30 m x 0.25 mm i.d., 0.12 μ m film thickness) column was used.^[2]
 - Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
 - Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: 10°C/min to 200°C.
 - Hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Detector: Flame Ionization Detector (FID) at 280°C.
- Data Analysis:
 - Quantification was performed using an external standard calibration curve.

- Enantiomeric excess was calculated from the peak areas of the (S) and (R) enantiomers using the formula: % ee = $\frac{((S) - (R))}{((S) + (R))} \times 100$.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Lab B)

- Sample Preparation:
 - Similar to the GC-FID protocol.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Shimadzu GC-MS-QP2010 Ultra or equivalent.
 - Column: Equity-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) for quantification. For chiral analysis, a Beta DEX™ 225 (30 m x 0.25 mm i.d., 0.25 µm film thickness) column was used.
 - Injector: 250°C with a split ratio of 50:1.
 - Oven Temperature Program:
 - Initial temperature: 70°C, hold for 1 minute.
 - Ramp: 15°C/min to 220°C.
 - Hold for 3 minutes.
 - Carrier Gas: Helium at 1.2 mL/min.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.^[3]
 - Source Temperature: 230°C.
 - Scan Range: m/z 40-350.^[4]

- Data Analysis:
 - Quantification was based on the integrated peak area of a characteristic ion (e.g., m/z 59 or 83).[3]
 - Enantiomeric excess was calculated similarly to the GC-FID method.

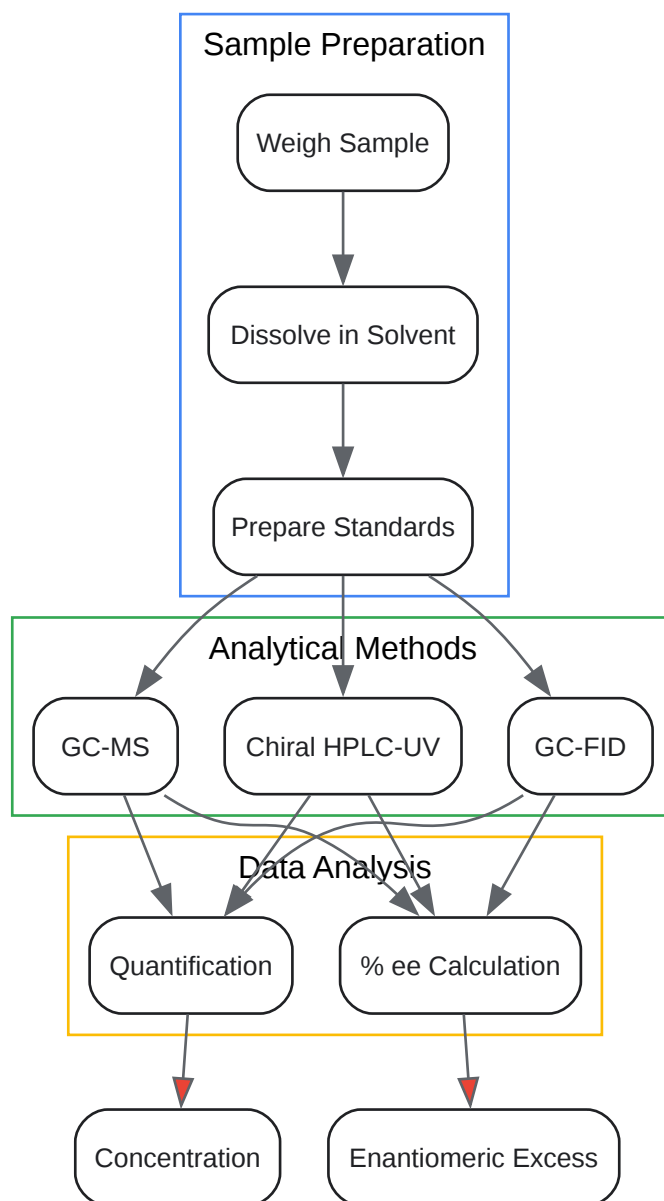
Chiral High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Protocol (Lab C)

- Sample Preparation:
 - Accurately weigh approximately 50 mg of the (S)-3-Undecanol sample.
 - Dissolve in 10 mL of the mobile phase.
 - Prepare calibration standards similarly.
- HPLC-UV Instrumentation and Conditions:
 - HPLC System: Waters Alliance e2695 Separations Module or equivalent.
 - Column: Chiralcel OD-H (250 x 4.6 mm, 5 μ m) or a similar polysaccharide-based chiral stationary phase.[5]
 - Mobile Phase: n-Hexane/Isopropanol (98:2, v/v).
 - Flow Rate: 0.8 mL/min.
 - Column Temperature: 25°C.
 - Detector: UV detector at 210 nm.
 - Injection Volume: 10 μ L.
- Data Analysis:
 - Quantification was performed using an external standard calibration curve.

- Enantiomeric excess was calculated from the peak areas of the two enantiomers.

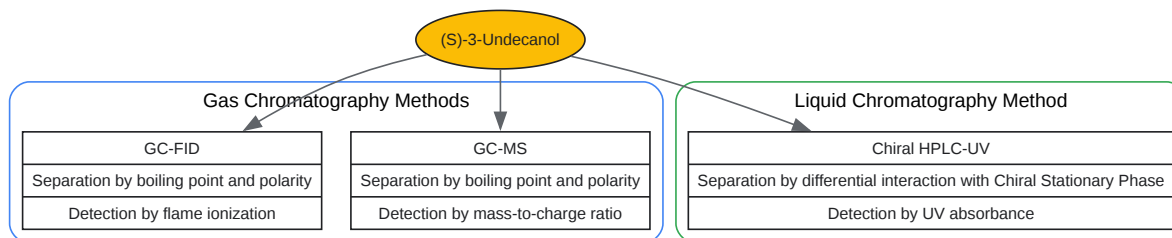
Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical methods.



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Caption: General workflow for the inter-laboratory analysis of (S)-3-Undecanol.



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Caption: Logical relationship of the analytical techniques employed.

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